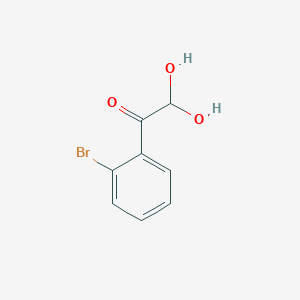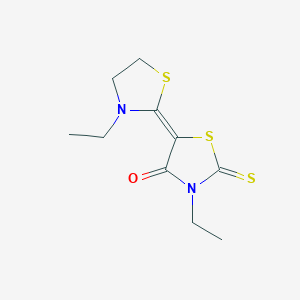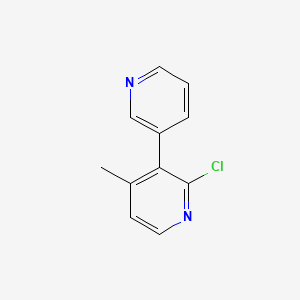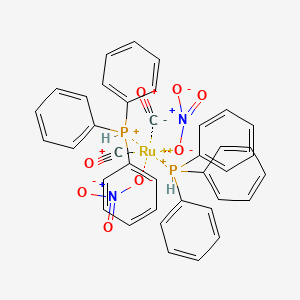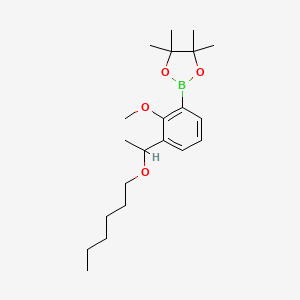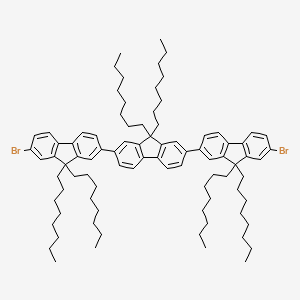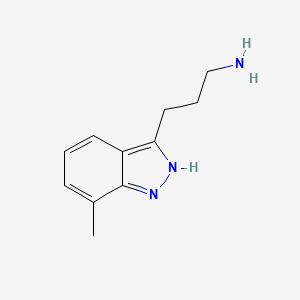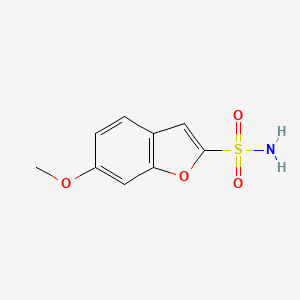
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound features an anthracene backbone with hydroxyl and dioxopentan-3-yl substituents, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions One common method starts with the preparation of the anthracene-9,10-dione core, which can be synthesized through the oxidation of anthracene using reagents like chromic acid or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In organic chemistry, 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its anthracene core, which exhibits strong fluorescence. It can be used to label biomolecules and track their interactions in live cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of hydroxyl and carbonyl groups makes it a candidate for drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its use in the production of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical modifications makes it versatile for material science applications.
作用機序
The mechanism by which 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, affecting molecular pathways and cellular functions. In material science, its electronic properties are harnessed to improve the performance of organic electronic devices.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the dioxopentan-3-yl group.
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione: Similar but with an acetyl group instead of the dioxopentan-3-yl group.
1,4-Dihydroxy-2-methyl-9,10-anthraquinone: Similar but with a methyl group.
Uniqueness
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and dioxopentan-3-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
89607-92-1 |
|---|---|
分子式 |
C19H14O6 |
分子量 |
338.3 g/mol |
IUPAC名 |
2-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O6/c1-8(20)14(9(2)21)12-7-13(22)15-16(19(12)25)18(24)11-6-4-3-5-10(11)17(15)23/h3-7,14,22,25H,1-2H3 |
InChIキー |
AJPNODVTGBSCSP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
